Quillajasäure

Übersicht

Beschreibung

Diese Verbindung ist die wichtigste Aglykon der Saponine, die in Quillaja saponaria vorkommen, und wurde für ihre vielfältigen biologischen Aktivitäten erkannt, darunter entzündungshemmende, Immunadjuvans- und Antikrebs-Eigenschaften .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Quillaia-Säure kann durch verschiedene chemische Wege synthetisiert werden. Eine bemerkenswerte Methode beinhaltet die Verwendung von Protoescigenin als Ausgangsmaterial. Der Syntheseprozess umfasst mehrere Schritte wie Oxidation, Hydroxylierung und intramolekulare Verätherung. Das Endprodukt wird durch selektive Oxidation des primären Alkohols zu einem Aldehyd unter Verwendung der 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO)-Oxidation erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Quillaia-Säure beinhaltet typischerweise die Extraktion aus der Rinde von Quillaja saponaria. Die Rinde wird verarbeitet, um die Saponine zu isolieren, die dann hydrolysiert werden, um Quillaia-Säure zu liefern. Diese Methode nutzt die natürliche Fülle der Verbindung im Baum und bietet einen skalierbaren Ansatz für die großtechnische Produktion .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Quillaic acid has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that quillaic acid and its derivatives induced apoptosis in cancer cells, with some derivatives showing enhanced potency compared to quillaic acid itself.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Quillaic Acid | HCT116 | >10 | Baseline compound |

| A2 (4-fluorophenyl 1,2,3-triazole) | HCT116 | 3.04 | Most potent derivative |

In another study, modifications to quillaic acid significantly enhanced its antitumor activity when linked to phenyl-1,2,3-triazole through an ester bond . These findings suggest that structural modifications can lead to more effective anticancer agents.

Anti-inflammatory Applications

Quillaic acid has shown strong anti-inflammatory properties in both in vitro and in vivo models. A notable study demonstrated that quillaic acid effectively inhibited inflammation induced by arachidonic acid and phorbol ester, making it a potential candidate for topical anti-inflammatory treatments .

| Model | Inflammatory Agent | Effectiveness |

|---|---|---|

| In vitro | Arachidonic Acid | Strong inhibition |

| In vivo | Phorbol Ester | Significant reduction in inflammation |

The study also revealed that certain derivatives maintained similar potency to quillaic acid itself, indicating the potential for developing new anti-inflammatory drugs based on this compound .

Immunomodulatory Effects

Research has indicated that quillaic acid possesses immune-stimulatory properties. It enhances the immune response, making it a valuable component in vaccine formulations. For example, quillaic acid has been studied as an adjuvant in vaccines due to its ability to stimulate T-cell responses .

Cosmetic Applications

In the cosmetic industry, quillaic acid is utilized for its emulsifying and foaming properties. It is included in formulations aimed at improving skin hydration and texture due to its ability to interact with skin lipids and proteins .

| Application | Function |

|---|---|

| Hair Care Products | Emulsifier and foaming agent |

| Skin Care Products | Enhances hydration and texture |

Food Technology

Quillaic acid is also recognized as a food additive (E 999), primarily used for its emulsifying properties. The European Food Safety Authority has evaluated its safety for use in food products . Its ability to stabilize emulsions makes it valuable in various food formulations.

Case Studies

Several studies have highlighted the effectiveness of quillaic acid across different applications:

- Antitumor Activity Study : A comprehensive evaluation of quillaic acid derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines, establishing a foundation for future drug development .

- Topical Anti-inflammatory Study : The first demonstration of quillaic acid's anti-inflammatory effects provided critical insights into its potential therapeutic applications in dermatology .

- Immunomodulatory Study : The use of quillaic acid as an adjuvant in vaccine formulations illustrated its role in enhancing immune responses against pathogens .

Wirkmechanismus

Target of Action

Quillaic acid, a bioactive triterpene, is primarily targeted as an immunoadjuvant in vaccine formulations . It is a key component in the formation of immune-stimulating complexes . The primary targets of quillaic acid are the immune cells, where it boosts the immunogenicity of the target antigens, potentiating the immune response .

Mode of Action

Quillaic acid interacts with its targets by stimulating both innate immunity and adaptive immune responses . It facilitates controlled inflammation and improves the immune response, thereby increasing the immunogenicity of the vaccine . This interaction leads to changes such as the rearrangement of the phospholipid bilayer and pore formation, possibly followed by translocation of antigens through these pores .

Biochemical Pathways

Quillaic acid affects the immune response pathways. It can tilt the immune system in favor of a Th1- or Th2-type response . This modulation of the immune system helps provide an optimal defense against each type of infection .

Pharmacokinetics

Its use as an immunoadjuvant in vaccine formulations suggests that it has suitable bioavailability for this application .

Result of Action

The molecular and cellular effects of quillaic acid’s action are primarily related to its role as an immunoadjuvant. It enhances the immune response to antigens, leading to increased immunogenicity of vaccines . Additionally, quillaic acid has been reported to have anti-gastric cancer and anti-proliferative effects, promoting apoptosis of cancer cells .

Action Environment

The action, efficacy, and stability of quillaic acid can be influenced by various environmental factors. For instance, the presence of other components in a vaccine formulation can impact the effectiveness of quillaic acid as an immunoadjuvant . .

Biochemische Analyse

Biochemical Properties

Quillaic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quillaic acid has been shown to exhibit strong anti-inflammatory activity by inhibiting the enzymes involved in the arachidonic acid pathway . Additionally, it interacts with proteins such as cytokines and receptors, modulating immune responses . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

Quillaic acid exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quillaic acid has been found to trigger early immune responses by stimulating the production of cytokines such as interleukin-2 and interferon-gamma . It also affects gene expression by regulating the transcription of genes involved in inflammation and immune responses . Furthermore, quillaic acid impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of quillaic acid involves several key processes. At the molecular level, quillaic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, quillaic acid binds to protein kinase C and nuclear factor kappa B, inhibiting their activity and reducing the expression of pro-inflammatory enzymes . Additionally, quillaic acid modulates gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biological activity of quillaic acid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quillaic acid can change over time. Studies have shown that quillaic acid exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects of quillaic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to quillaic acid can result in sustained anti-inflammatory effects and modulation of immune responses . The stability and degradation of quillaic acid need to be carefully monitored to ensure consistent results in laboratory experiments.

Dosage Effects in Animal Models

The effects of quillaic acid vary with different dosages in animal models. Studies have demonstrated that quillaic acid exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, quillaic acid has shown potent antiproliferative activity against cancer cell lines at higher doses . At high doses, quillaic acid can also exhibit toxic or adverse effects, such as cytotoxicity and organ damage . Therefore, it is crucial to determine the optimal dosage of quillaic acid to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

Quillaic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It is a key intermediate in the biosynthesis of saponins, which are glycosylated derivatives of triterpene sapogenins . Quillaic acid undergoes several enzymatic modifications, including hydroxylation, glycosylation, and oxidation, to form different saponin derivatives . These metabolic pathways play a crucial role in determining the biological activity and pharmacokinetics of quillaic acid.

Transport and Distribution

The transport and distribution of quillaic acid within cells and tissues are mediated by specific transporters and binding proteins. Quillaic acid exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic molecules . It can be transported across cell membranes through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of quillaic acid within specific tissues and organs can influence its biological activity and therapeutic potential.

Subcellular Localization

Quillaic acid exhibits specific subcellular localization, which can affect its activity and function. It is often localized in lipid bodies, endosomes, and other cellular compartments involved in immune responses . The targeting signals and post-translational modifications of quillaic acid play a crucial role in directing it to specific subcellular compartments . This subcellular localization is essential for the proper functioning of quillaic acid and its interactions with other biomolecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quillaic acid can be synthesized through various chemical routes. One notable method involves the use of protoescigenin as a starting material. The synthesis process includes multiple steps such as oxidation, hydroxylation, and intramolecular etherification. The final product is obtained through selective oxidation of the primary alcohol to an aldehyde using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) oxidation .

Industrial Production Methods: Industrial production of quillaic acid typically involves extraction from the bark of Quillaja saponaria. The bark is processed to isolate the saponins, which are then hydrolyzed to yield quillaic acid. This method leverages the natural abundance of the compound in the tree and provides a scalable approach for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Quillaia-Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die primäre Alkoholgruppe kann zu einem Aldehyd oder einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann zu einem primären Alkohol reduziert werden.

Substitution: Hydroxylgruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: TEMPO, Sauerstoff und Kupferkatalysatoren werden häufig verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile wie Halogenide oder Amine

Hauptprodukte:

Oxidation: Aldehyd- und Carbonsäurederivate.

Reduktion: Primäralkohol-Derivate.

Substitution: Funktionalisierte Quillaia-Säure-Derivate

Vergleich Mit ähnlichen Verbindungen

Quillaia-Säure ist unter den Triterpensaponinen aufgrund ihrer spezifischen strukturellen Merkmale und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:

Oleanolsäure: Teilt eine ähnliche pentazyklische Triterpenoidstruktur, unterscheidet sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten.

Echinocystische Säure: Ein weiteres Triterpenoid mit ähnlichen entzündungshemmenden Eigenschaften, aber unterschiedlichen strukturellen Unterschieden.

Acacic Acid Lactone: Ein Triterpenoid mit einzigartigen Lactonringstrukturen und unterschiedlichen biologischen Aktivitäten .

Biologische Aktivität

Quillaic acid, a pentacyclic triterpenoid derived from the bark of the Chilean tree Quillaja saponaria, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, immune-stimulatory, cytotoxic, and antiviral properties, supported by various research findings and case studies.

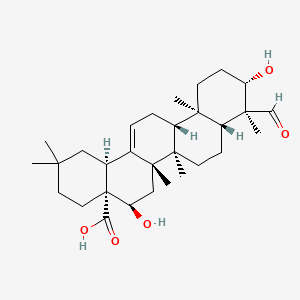

Chemical Structure and Properties

Quillaic acid is characterized by its unique pentacyclic structure, which contributes to its biological activities. Its structural modifications, particularly in the aldehyde and carboxyl groups, have been linked to its anti-inflammatory effects .

Anti-Inflammatory Activity

Research indicates that quillaic acid exhibits significant topical anti-inflammatory activity . In a study by Rodriguez-Diaz et al. (2011), quillaic acid was tested against inflammation induced by arachidonic acid and phorbol ester. It demonstrated strong inhibition in both models, suggesting its potential as an anti-inflammatory agent .

Key Findings:

- Quillaic acid showed comparable potency to some of its derivatives, particularly the hydrazone derivative .

- The structural components of quillaic acid were critical for its efficacy in reducing inflammation.

Immune-Stimulatory Effects

Quillaic acid also displays immune-stimulatory properties . According to research by Moses et al. (2014), it enhances immune responses, making it a candidate for therapeutic applications in immunology .

Cytotoxicity and Antitumor Activity

Quillaic acid has been identified as a cytotoxic agent with potential antitumor activity. A study conducted on human gastric cancer cell lines (SNU1 and KATO III) revealed that quillaic acid induces apoptosis in a dose-dependent manner . The mechanisms involve interaction with apoptotic pathways, specifically through pro-apoptotic proteins such as BID and caspases .

Summary of Cytotoxic Effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SNU1 | 15 | Induces apoptosis via caspase activation |

| KATO III | 25 | Triggers lipid raft rearrangement leading to cell death |

Antiviral Properties

Emerging studies suggest that quillaic acid possesses antiviral activity , although this area requires further exploration. Boke Sarikahya et al. (2021) highlighted its potential against viral infections, which may open new avenues for therapeutic development .

Case Studies and Research Findings

- Topical Anti-Inflammatory Study : In vivo pharmacological studies confirmed quillaic acid's efficacy in reducing inflammation, with specific emphasis on the importance of its chemical structure .

- Cytotoxic Mechanism Exploration : Molecular docking studies indicated that quillaic acid binds effectively to key proteins involved in apoptosis, supporting its role as a cytotoxic agent against cancer cells .

- Immune Response Modulation : Quillaic acid's ability to stimulate immune responses suggests potential applications in vaccine adjuvants or therapies for immune-related disorders .

Eigenschaften

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,17,19-23,32-33H,8-16H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUFAARYGOUYEV-UAWZMHPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026576 | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-01-6 | |

| Record name | Quillaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quillaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,4alpha,16alpha)-3,16-Dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16-dihydroxy-23-oxoolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUILLAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69O8E4G02B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.